Ácido isocítrico

Descripción general

Descripción

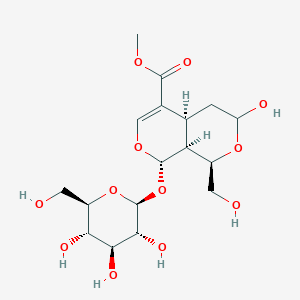

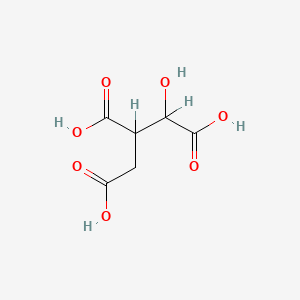

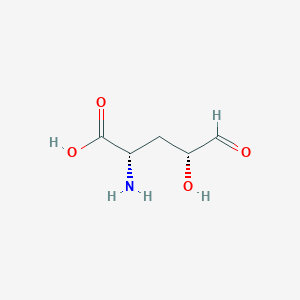

El ácido isocítrico es un ácido tricarboxílico que es un isómero estructural del ácido cítricoEl ácido isocítrico se encuentra comúnmente en los cítricos y se utiliza como marcador para detectar la autenticidad y la calidad de los productos frutales .

Aplicaciones Científicas De Investigación

Isocitric acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: Plays a crucial role in the citric acid cycle, which is essential for cellular respiration.

Medicine: Has been shown to have pharmaceutical and therapeutic effects, including the treatment of iron-deficient anemia and potential use in treating Parkinson’s disease

Industry: Used as a marker to detect the authenticity and quality of fruit products, especially citrus juices.

Mecanismo De Acción

El ácido isocítrico ejerce sus efectos principalmente a través de su papel en el ciclo del ácido cítrico. Se forma a partir de citrato con la ayuda de la enzima aconitasa y es actuado por la isocitrato deshidrogenasa para formar ácido alfa-cetoglutárico. Esta reacción es crucial para la producción de energía en forma de ATP en los organismos aerobios .

Análisis Bioquímico

Biochemical Properties

Isocitric acid is a key intermediate in the citric acid cycle, where it is formed from citrate through the action of the enzyme aconitase. The isocitrate anion is then acted upon by isocitrate dehydrogenase, which catalyzes its conversion to alpha-ketoglutarate . This reaction is crucial for the production of NADH, which is used in the electron transport chain to generate ATP. Isocitric acid interacts with several enzymes, including aconitase and isocitrate dehydrogenase, playing a vital role in energy production and metabolic regulation .

Cellular Effects

Isocitric acid influences various cellular processes, including energy production, detoxification, and cellular signaling. It is involved in the removal of toxic ammonia and the production of energy in the mitochondria . High levels of isocitric acid can indicate ammonia toxicity, which can lead to disturbances in neurological function and loss of organ reserve . Additionally, isocitric acid has been shown to have antioxidant properties, protecting cells from oxidative stress .

Molecular Mechanism

At the molecular level, isocitric acid exerts its effects through its interactions with specific enzymes in the citric acid cycle. The enzyme aconitase converts citrate to isocitric acid, which is then acted upon by isocitrate dehydrogenase to produce alpha-ketoglutarate . This reaction is coupled with the reduction of NAD+ to NADH, which is essential for ATP production in the electron transport chain . Isocitric acid also plays a role in regulating the activity of these enzymes, ensuring efficient energy production and metabolic balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isocitric acid can vary over time. Isocitric acid is relatively stable under standard conditions, but its stability can be affected by factors such as pH, temperature, and the presence of other chemicals . Over time, isocitric acid can degrade, leading to changes in its concentration and effects on cellular function . Long-term studies have shown that isocitric acid can influence cellular metabolism and gene expression, with potential implications for disease treatment and prevention .

Dosage Effects in Animal Models

The effects of isocitric acid in animal models can vary depending on the dosage. At low doses, isocitric acid has been shown to have beneficial effects, such as improving energy production and reducing oxidative stress . At high doses, isocitric acid can have toxic effects, leading to metabolic acidosis and disturbances in cellular function . Studies have also shown that isocitric acid can be used to treat conditions such as iron-deficient anemia and Parkinson’s disease .

Metabolic Pathways

Isocitric acid is involved in several metabolic pathways, including the citric acid cycle and the glyoxylate cycle . In the citric acid cycle, isocitric acid is converted to alpha-ketoglutarate by isocitrate dehydrogenase, producing NADH in the process . In the glyoxylate cycle, isocitric acid is cleaved by isocitrate lyase to produce succinate and glyoxylate . These pathways are essential for energy production and metabolic regulation in cells .

Transport and Distribution

Isocitric acid is transported and distributed within cells and tissues through specific transporters and binding proteins . In the mitochondria, isocitric acid is transported by the mitochondrial carrier proteins, which facilitate its movement across the mitochondrial membrane . This transport is essential for the proper functioning of the citric acid cycle and energy production in cells .

Subcellular Localization

Isocitric acid is primarily localized in the mitochondria, where it participates in the citric acid cycle . The subcellular localization of isocitric acid is determined by the presence of targeting signals and post-translational modifications that direct it to the mitochondria . This localization is crucial for its role in energy production and metabolic regulation in cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido isocítrico se puede sintetizar mediante la isomerización del ácido cítrico utilizando la enzima aconitasa. Esta reacción implica la deshidratación del ácido cítrico para formar cis-aconitato, seguido de una rehidratación para producir ácido isocítrico .

Métodos de producción industrial: Uno de los métodos más eficientes para la producción industrial de ácido isocítrico implica el uso de la levadura Yarrowia lipolytica. Esta levadura puede producir ácido isocítrico a partir de diversas fuentes de carbono, incluyendo el aceite de colza y los residuos de la industria del etanol. El proceso de producción incluye la fermentación, la separación celular, la clarificación, la concentración, la acidificación y la cristalización para obtener ácido isocítrico de alta pureza .

Tipos de reacciones:

Oxidación: El ácido isocítrico se oxida para formar ácido oxalosuccínico, que luego se descarboxila para formar ácido alfa-cetoglutárico.

Reactivos y condiciones comunes:

Oxidación: La enzima isocitrato deshidrogenasa y NADP+ como cofactor.

Reducción: La enzima aconitasa y agua.

Sustitución: Diversos reactivos químicos dependiendo de la sustitución deseada.

Productos principales:

Oxidación: Ácido alfa-cetoglutárico.

Reducción: Isocitrato.

Sustitución: Diversos isocitratos sustituidos.

4. Aplicaciones de la investigación científica

El ácido isocítrico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y como estándar para métodos analíticos.

Medicina: Se ha demostrado que tiene efectos farmacéuticos y terapéuticos, incluido el tratamiento de la anemia por deficiencia de hierro y el uso potencial en el tratamiento de la enfermedad de Parkinson

Comparación Con Compuestos Similares

El ácido isocítrico es estructuralmente similar al ácido cítrico, ya que ambos son ácidos tricarboxílicos. Sin embargo, difieren en la posición del grupo hidroxilo. Esta diferencia estructural conduce a diferentes roles en el ciclo del ácido cítrico. Mientras que el ácido cítrico es el punto de partida del ciclo, el ácido isocítrico es un intermedio formado a través de la isomerización del ácido cítrico .

Compuestos similares:

Ácido cítrico: Un ácido tricarboxílico que es el punto de partida del ciclo del ácido cítrico.

Ácido alfa-cetoglutárico: Un intermedio clave en el ciclo del ácido cítrico formado por la oxidación del ácido isocítrico.

Ácido málico: Otro intermedio en el ciclo del ácido cítrico.

El papel único del ácido isocítrico como intermedio en el ciclo del ácido cítrico y sus diversas aplicaciones en la investigación científica lo convierten en un compuesto de gran interés.

Propiedades

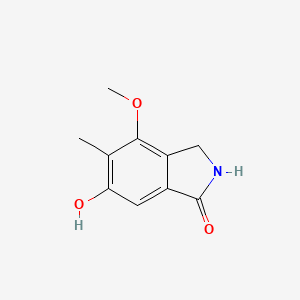

IUPAC Name |

1-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBLHEXUDAPZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1637-73-6 (tri-hydrochloride salt) | |

| Record name | Isocitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60861871 | |

| Record name | 3-Carboxy-2,3-dideoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

466 mg/mL | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

320-77-4 | |

| Record name | Isocitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-2,3-dideoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCITRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RW6G5D4MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 165 °C | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is isocitric acid, and what is its role in the citric acid cycle?

A1: (2R,3S)-Isocitric acid is an organic acid and an important intermediate in the citric acid cycle, a central metabolic pathway for energy production in living organisms. [, , ] It is formed from citric acid through the enzyme-catalyzed isomerization by aconitase and is subsequently oxidized to α-ketoglutaric acid by isocitrate dehydrogenase. []

Q2: How does the availability of isocitric acid affect citric acid production in yeast?

A2: In yeasts like Yarrowia lipolytica, isocitric acid is often produced alongside citric acid. [, , , , , , ] The ratio of these acids is influenced by factors such as strain characteristics, pH, nitrogen availability, and the presence of specific inhibitors. [, , , ] For instance, nitrogen limitation can favor isocitric acid production, while certain mutant strains predominantly produce citric acid. [, ]

Q3: What is the significance of the ratio between citric acid and isocitric acid in fruit juices?

A3: The ratio of citric acid to D-isocitric acid serves as a marker for the authenticity of citrus juices. [, , , , , ] Adulteration with non-citrus components can alter this ratio, providing a means of quality control. [, ]

Q4: What is the molecular formula and weight of isocitric acid?

A4: The molecular formula of isocitric acid is C6H8O7, and its molecular weight is 192.12 g/mol. [, ]

Q5: How can the different isomers of isocitric acid be separated?

A5: Separating isocitric acid isomers, particularly from its isomer citric acid, can be challenging. One effective method is through esterification, where the distinct physical properties of the resulting esters allow for separation. For example, citric acid trimethyl ester crystallizes, while (2R,3S)-isocitric acid trimethyl ester remains liquid, enabling separation by filtration. []

Q6: How does the presence of citrate affect the measurement of isocitric acid?

A6: Citrate has been shown to significantly increase the rotation of the molybdate complexes of isocitric acid. [, ] This interference necessitates careful consideration when using polarimetric methods to determine isocitric acid concentrations, especially in samples containing both acids. [, ]

Q7: What factors influence the production of isocitric acid by Yarrowia lipolytica?

A7: Several factors affect the production of isocitric acid by Yarrowia lipolytica, including:

- Carbon Source: Y. lipolytica can utilize various carbon sources, including n-alkanes, glucose, sunflower oil, and glycerol. [, , , , , , ]

- Nitrogen Limitation: Limiting nitrogen supply is crucial for shifting the metabolism towards organic acid production. [, , , ]

- pH: pH influences the ratio of citric acid to isocitric acid produced. [, ]

- Metal Ions: The presence of iron is essential, particularly for the enzyme aconitase involved in isocitric acid synthesis. [, ]

- Inhibitors: The addition of inhibitors like itaconic acid can selectively target specific enzymes and favor isocitric acid production. []

Q8: What are the potential applications of isocitric acid?

A8: Isocitric acid has potential applications in various sectors, including:

- Food Industry: Its role as a naturally occurring acid in citrus fruits makes it potentially valuable as a food additive. [, ]

- Pharmaceuticals: Emerging research highlights isocitric acid's potential antioxidant properties, suggesting possible applications in addressing oxidative stress-related conditions. [, , , ]

- Chemical Synthesis: As a chiral building block, isocitric acid holds promise as a starting material for synthesizing various compounds. []

Q9: How is isocitric acid typically analyzed and quantified?

A9: Several analytical techniques are employed for the analysis and quantification of isocitric acid, including:

- High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to separate and quantify isocitric acid, especially in complex mixtures like fruit juices and fermentation broths. [, , , , ]

- Enzymatic Assays: Specific enzymatic reactions coupled with spectrophotometric detection provide accurate quantification of isocitric acid. [, , ]

- Capillary Electrophoresis (CE): CE, particularly when combined with chiral selectors, enables the separation and quantification of isocitric acid enantiomers. [, , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for analyzing isocitric acid, even in the presence of high concentrations of citric acid. []

Q10: Why is it important to control and assure the quality of isocitric acid in its various applications?

A11: Ensuring the quality and purity of isocitric acid is crucial, especially for its applications in food and pharmaceuticals. [, ] Factors such as the presence of impurities, isomeric purity, and microbial contamination can impact its safety and efficacy. [, ] Stringent quality control measures during production, isolation, and storage are essential to maintain its quality and meet regulatory standards. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Chlorophenyl)oxolan-2-yl]piperidine](/img/structure/B1196329.png)

![(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadeca-2,4-dien-6-one](/img/structure/B1196346.png)